7-Ethyl-1-benzofuran-3-carboxylic acid

Catalog No.
S13687052
CAS No.
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-1-benzofuran-3-carboxylic acid

Product Name

7-Ethyl-1-benzofuran-3-carboxylic acid

IUPAC Name

7-ethyl-1-benzofuran-3-carboxylic acid

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(11(12)13)6-14-10(7)8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

CRLGLFDNRXIJHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CO2)C(=O)O

7-Ethyl-1-benzofuran-3-carboxylic acid is an organic compound characterized by a benzofuran core with an ethyl group at the 7-position and a carboxylic acid functional group at the 3-position. The molecular formula for this compound is C12H12O3C_{12}H_{12}O_3, and it features a unique bicyclic structure that contributes to its chemical properties and biological activities. The benzofuran moiety is known for its presence in various natural products and synthetic compounds, often exhibiting significant pharmacological properties.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 7-ethylbenzofuran.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can be oxidized to form more complex structures or derivatives, depending on the conditions used .

The biological activity of 7-Ethyl-1-benzofuran-3-carboxylic acid is noteworthy. Compounds with similar benzofuran structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Similar benzofuran derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for therapeutic applications.
  • Antioxidant Properties: The presence of the benzofuran ring is associated with antioxidant activity, which can protect cells from oxidative stress.
  • Cytotoxic Effects: Some studies indicate that benzofuran derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The synthesis of 7-Ethyl-1-benzofuran-3-carboxylic acid can be achieved through various methods:

  • Friedel-Crafts Acylation: This method involves acylating an ethyl-substituted benzofuran precursor using acyl chlorides.
  • Cyclization Reactions: Starting from appropriate substituted phenolic compounds, cyclization can yield the desired benzofuran structure followed by carboxylation.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, improving yield and efficiency .

7-Ethyl-1-benzofuran-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Agriculture: Compounds with similar structures are often explored as agrochemicals due to their potential herbicidal or fungicidal properties.
  • Material Science: Benzofurans are also investigated for their use in developing novel materials due to their unique electronic properties .

Interaction studies involving 7-Ethyl-1-benzofuran-3-carboxylic acid focus on its binding affinities and effects on biological targets:

  • Protein Binding: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Combining this compound with other antimicrobial agents may enhance efficacy against resistant strains of bacteria.

Such studies are crucial for understanding how this compound could be utilized effectively in therapeutic contexts .

Similar Compounds

Several compounds share structural similarities with 7-Ethyl-1-benzofuran-3-carboxylic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
6-Hydroxybenzofuran-3-carboxylic acidHydroxyl group at position 6Antimicrobial properties
5-Methylbenzofuran-2-carboxylic acidMethyl substitution at position 5Antioxidant activity
2-Hydroxybenzofuran-3-carboxylic acidHydroxyl group at position 2Anti-inflammatory effects

These compounds exhibit varying biological activities based on their structural modifications, demonstrating the importance of functional groups in determining pharmacological profiles .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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